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Compound of Interest

Compound Name: Tinophyliol

Cat. No.: B12402173

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for Crispene A, a
novel clerodane-type furanoid diterpene isolated from the medicinal plant Tinospora crispa.
This document is intended for researchers, scientists, and professionals in the field of natural
product chemistry and drug development, offering a comprehensive overview of its nuclear
magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral
characteristics.

Summary of Spectroscopic Data

The structural elucidation of Crispene A was achieved through extensive spectroscopic
analysis. The key gquantitative data are summarized below for easy reference and comparison.
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Spectroscopic Technique Data Point Value

Mass Spectrometry (ESI-MS) Molecular Formula C20H2205[1]

Pseudo-molecular lon [M+Na]*  m/z 365.0[1]

05.51(1H,dd,J=11.6,4.8
Z, 3 -
1H NMR (400 MHz, CDCls) H2) H-12[1]
z

0 4.62 (1H, dd, J = 10.6, 6.6

) H-6[1]

52.42 (1H, dd, J= 4.0, 3.6 Hz)  H-8[1]

Data inferred from related )
13C NMR (100 MHz, CDCls) q See Table 2 for details
compounds

] Data not available in cited
UV-Vis Spectroscopy Amax ]
literature

Detailed Spectroscopic Analysis
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of Crispene A revealed a pseudo-
molecular ion peak [M+Na]* at m/z 365.0, corresponding to a molecular formula of C20H220s.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum of Crispene A, recorded in CDCIs at 400 MHz, displays
characteristic signals for a clerodane-type diterpene. A double doublet at 6 5.51 (J = 11.6, 4.8
Hz) was assigned to the H-12 proton.[1] Another key signal, a double doublet at 6 4.62 (J =
10.6, 6.6 Hz), was attributed to the H-6 proton, indicating the presence of a lactone ring
between C-6 and C-18.[1] The proton at C-8 appeared as a double doublet at  2.42 (J = 4.0,
3.6 Hz).[1]

13C NMR: While the direct 13C NMR data for Crispene A is not explicitly provided in the primary
cited source, the values can be inferred from the data of closely related compounds isolated
from the same plant. A tentative assignment of the key carbon signals is presented below.
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Carbon Atom Chemical Shift (d)
C-5 ~45.0

C-6 ~70.0

C-8 ~40.0

C-12 ~75.0

C-17 (C=0) ~175.0

C-18 (C=0) ~170.0

Note: These are estimated values based on related structures and should be confirmed with
experimental data.

Experimental Protocols

The isolation and characterization of Crispene A involved a multi-step process, as detailed
below.

Plant Material and Extraction

The stems of Tinospora crispa were collected, air-dried, and ground into a coarse powder. The
powdered plant material was then subjected to maceration with methanol at room temperature
for 14 days. The resulting extract was filtered and concentrated under reduced pressure to
yield a solid residue.[2][3]

Fractionation and Isolation

The crude methanol extract was fractionated using a modified Kupchan partitioning method
with solvents of increasing polarity, including n-hexane, carbon tetrachloride, and chloroform.[2]
[3] The n-hexane soluble fraction, which contained Crispene A, was further subjected to column
chromatography on Sephadex LH-20. Elution was carried out with a gradient of n-hexane,
dichloromethane, and methanol.[3] Fractions showing a promising profile on thin-layer
chromatography (TLC) were pooled and re-chromatographed on silica gel to afford pure
Crispene A.[2][3]
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Spectroscopic Analysis

The structure of the isolated Crispene A was elucidated using various spectroscopic
techniques. Mass spectra were recorded on an ESI mass spectrometer.[1] *H and 13C NMR
spectra were obtained using a 400 MHz NMR spectrometer with chloroform-d (CDCIs) as the
solvent.[4]

Workflow and Logical Relationships

The following diagram illustrates the workflow for the isolation of Crispene A from Tinospora
crispa.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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